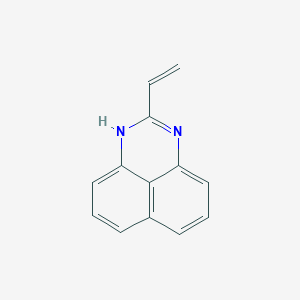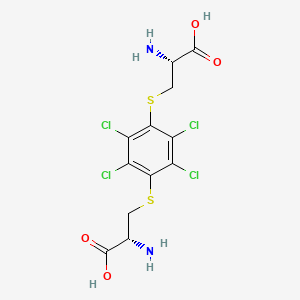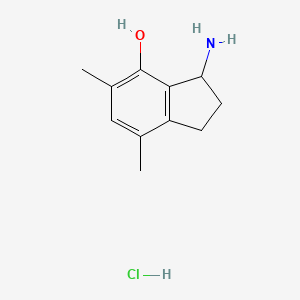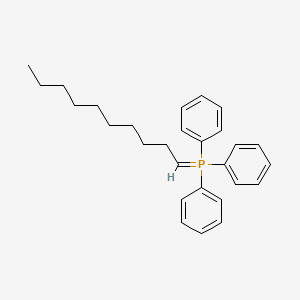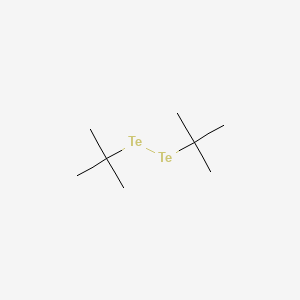
Di-tert-butylditellane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butylditellane is an organotellurium compound with the chemical formula (C₄H₉)₂Te₂. It belongs to the class of organotellurium compounds, which are known for their unique chemical properties and potential applications in various fields. The compound features two tert-butyl groups attached to a ditellurium core, making it a subject of interest in organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Di-tert-butylditellane can be synthesized through the reaction of tert-butyl lithium with tellurium tetrachloride, followed by reduction with a suitable reducing agent. The reaction typically proceeds as follows:
- Formation of tert-butyl tellurium chloride:
2(C4H9)Li+TeCl4→(C4H9)2TeCl2+2LiCl
- Reduction to this compound:
(C4H9)2TeCl2+2NaBH4→(C4H9)2Te2+2NaCl+2BH3
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Di-tert-butylditellane undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form tellurium oxides.
- Reduction: It can be reduced to form tellurium hydrides.
- Substitution: The tert-butyl groups can be substituted with other organic groups.
Common Reagents and Conditions:
- Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Organic halides or other electrophiles under appropriate conditions.
Major Products:
- Oxidation: Tellurium dioxide (TeO₂).
- Reduction: Tellurium hydrides (e.g., H₂Te).
- Substitution: Various organotellurium compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butylditellane has several applications in scientific research:
- Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
- Biology: Investigated for its potential biological activity and interactions with biomolecules.
- Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
- Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of di-tert-butylditellane involves its interaction with various molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. For example, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, potentially leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- **Di-tert-butyl disulfide (C₄H₉)₂S₂
- **Di-tert-butyl diselenide (C₄H₉)₂Se₂
- **Di-tert-butyl dimethylsilane (C₄H₉)₂Si(CH₃)₂
Comparison: Di-tert-butylditellane is unique due to the presence of tellurium, which imparts distinct chemical properties compared to sulfur, selenium, and silicon analogs. Tellurium compounds often exhibit higher reactivity and different biological activities, making this compound a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
79971-44-1 |
|---|---|
Molekularformel |
C8H18Te2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2-(tert-butylditellanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18Te2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 |
InChI-Schlüssel |
OPIXXSTZRZFQRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Te][Te]C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


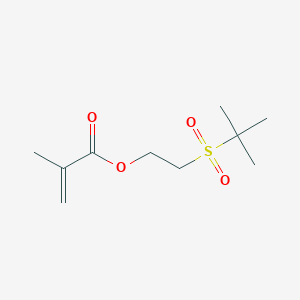
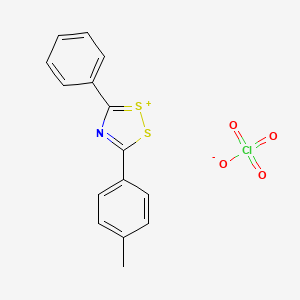
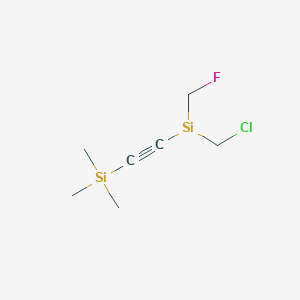
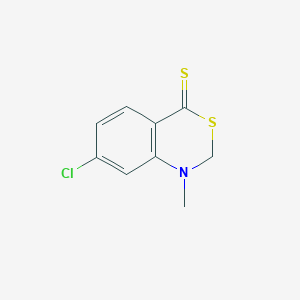
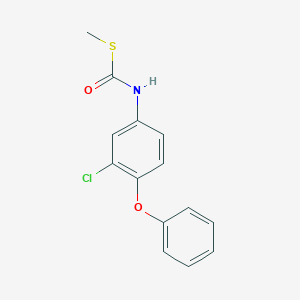
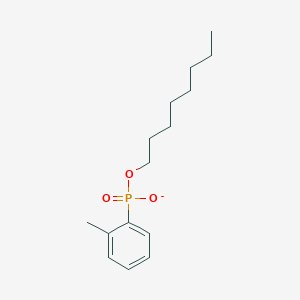
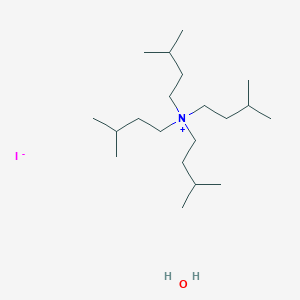
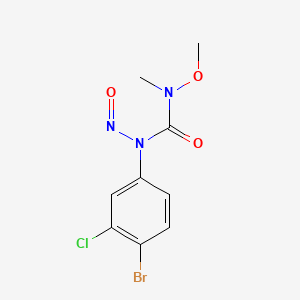
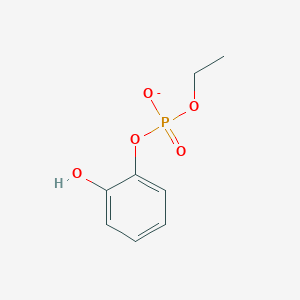
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
